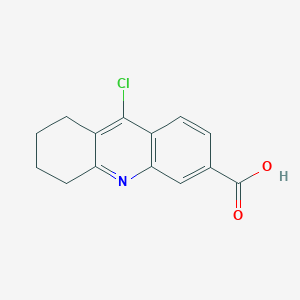

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid

Overview

Description

9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is a chemical compound with the molecular formula C14H12ClNO2 . It is stored in an inert atmosphere at 2-8°C . It is used for research purposes .

Synthesis Analysis

The synthesis of acridine derivatives, including 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid, has been a subject of active research . The development of aza-acridine and other heteroatom-substituted acridine derivatives has been emphasized to broaden the applicability of acridine derivatives . A review has focused on the various steps of acridine scaffolds’ synthetic transformation .Molecular Structure Analysis

The molecular structure of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is characterized by its planar form, which is likely due to the presence of π-conjugated planar structure . The compound has a molecular weight of 261.70 .Chemical Reactions Analysis

Acridine derivatives have been found to show a wide variety of applications in pharmacology and industry . They have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences . The demand for synthetic scaffold advancements and modifications has grown in recent decades .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid are characterized by its rigid structure, planarity, high thermal stability, and ability to donate electrons . It has pharmacological, photophysical, and biological properties .Scientific Research Applications

Organic Electronics

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid: derivatives are pivotal in the field of organic electronics due to their strong electron-donating ability and remarkable optoelectronic properties . They are particularly useful in the development of organic light-emitting diodes (OLEDs), where they serve as electron-donor groups, enhancing the efficiency and brightness of these devices .

Catalysis

In catalysis, these compounds facilitate various chemical reactions, including Suzuki–Miyaura cross-coupling . This process is essential for creating complex organic molecules, which are often used in pharmaceuticals and agrochemicals.

Fluorescence and Sensing

Due to their absorption and fluorescence properties, derivatives of 9-chloro-tetrahydroacridine can be employed as fluorescent markers or sensors . They can detect the presence of ions or molecules, making them valuable in environmental monitoring and medical diagnostics.

Solar Cell Development

The photophysical properties of these acridine derivatives make them suitable for use in solar cells . They can function as active layers in organic photovoltaics, contributing to the conversion of solar energy into electrical energy.

Medicinal Chemistry

These compounds have shown potential in medicinal chemistry, particularly as inhibitors of topoisomerase enzymes . By blocking DNA transcription, they can impede the proliferation of cancer cells, offering a pathway for developing new anticancer drugs.

Dye Industry

In the dye industry, the derivatives of 9-chloro-tetrahydroacridine are used to produce dyes and pigments . Their structural properties allow for the creation of a wide range of colors, which are used in textiles, inks, and coatings.

Mechanism of Action

Target of Action

Acridine derivatives, a class of compounds to which this molecule belongs, are known to interact withDNA . They intercalate into the DNA structure, causing significant changes in its conformation and function .

Mode of Action

The mode of action of acridine derivatives, including 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid, primarily involves DNA intercalation . The planar structure of these compounds allows them to insert between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .

Biochemical Pathways

The unwinding of the dna helix caused by acridine derivatives can disrupt various biological processes involving dna and related enzymes . This disruption can affect a wide range of cellular functions, potentially leading to cell death, which is why acridine derivatives are often researched as potential therapeutic agents .

Result of Action

The dna intercalation caused by acridine derivatives can lead to significant changes in cellular function, potentially resulting in cell death . This makes these compounds potential candidates for the treatment of various disorders, including cancer .

Safety and Hazards

Future Directions

The future directions for 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid and other acridine derivatives include continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a main topic of research .

properties

IUPAC Name |

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-13-9-3-1-2-4-11(9)16-12-7-8(14(17)18)5-6-10(12)13/h5-7H,1-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIKDLIOIPPDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=C2C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Aminophenyl)[bis(2-methylphenyl)]methanol](/img/structure/B2751056.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751060.png)

![3,4-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2751062.png)

![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2751064.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2751065.png)